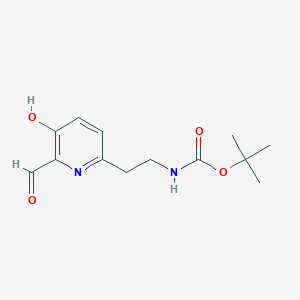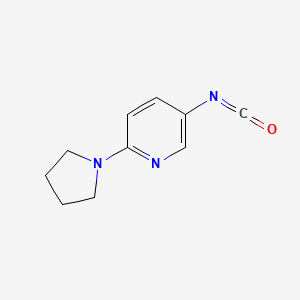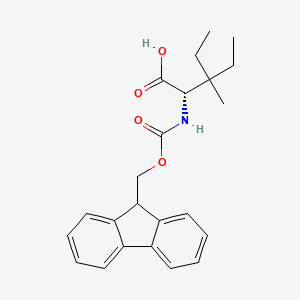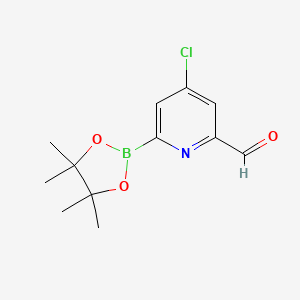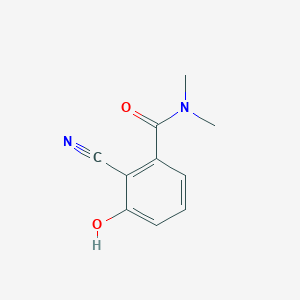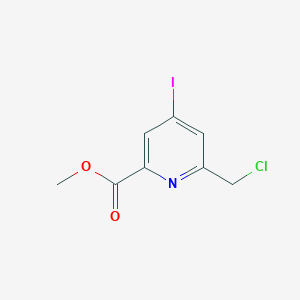![molecular formula C8H14N2O6 B14852622 N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in biochemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO₂) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups is achieved using ammonia in methanol (NH₃/MeOH) to furnish the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving its acetamido and hydroximo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like MnO₂, reducing agents, and various sulfonylhydrazines for condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucono-1,5-lactone derivatives, while reduction can produce different amine or hydroxyl derivatives.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Medicine: Its potential as an enzyme inhibitor makes it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique properties make it useful in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone involves its interaction with specific enzymes. It acts as a competitive inhibitor of hOGA and hHexB by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
- N-Acetylglucosamino-1,5-lactone
- 2-Acetamido-2-deoxy-D-glucono-δ-lactone
Uniqueness
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is unique due to its specific inhibitory effects on hOGA and hHexB, which are not as pronounced in similar compounds. Its structure allows for selective binding and inhibition, making it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H14N2O6 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12) |
Clé InChI |
NJBKCLCEXIDHDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)



![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
